molecular formula C23H25N3O4S2 B6555161 N-[(2-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide CAS No. 1040640-78-5

N-[(2-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide

Cat. No.: B6555161
CAS No.: 1040640-78-5
M. Wt: 471.6 g/mol
InChI Key: RDSSNDAEBHOICR-UHFFFAOYSA-N
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Description

“N-[(2-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide” is a new 1,3,4-oxadiazole and a key pharmacophore of several biologically active agents . It is composed of a methyl(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione moiety linked to a 2-methoxyphenyl unit via a piperazine ring that has a chair conformation .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring mean plane that lies almost in the plane of the oxadiazole ring, with a dihedral angle of 4.35 (9) . The 2-methoxyphenyl ring is almost normal to the oxadiazole ring, with a dihedral angle of 84.17 (10) .

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a major therapeutic approach for the treatment of Alzheimer’s disease (AD) .

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition . The compound’s mode of action was confirmed by molecular docking studies . The kinetic study indicated that the compound was a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .

Biochemical Pathways

The compound affects the cholinergic neurotransmission pathway by inhibiting AChE . This inhibition increases the level of acetylcholine in the brain, enhancing cognitive functions . The compound’s effect on this pathway could potentially alleviate the symptoms of AD, which is associated with a deficiency in acetylcholine .

Result of Action

The inhibition of AChE results in an increased concentration of acetylcholine in the brain . This increase can enhance cognitive functions and potentially alleviate the symptoms of AD, such as memory impairment and cognitive decline .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH level can affect the rate of hydrolysis of some compounds . Therefore, the physiological environment in which the compound acts is an important consideration for its pharmacological application .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-30-20-10-6-5-7-18(20)17-24-23(27)22-21(11-16-31-22)32(28,29)26-14-12-25(13-15-26)19-8-3-2-4-9-19/h2-11,16H,12-15,17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSSNDAEBHOICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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